N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine
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Overview
Description
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a chemical compound that belongs to the class of sulfonyl glycine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,4-dichloroaniline with phenylsulfonyl chloride in the presence of a base, followed by the addition of glycine. The reaction conditions may include:
- Solvent: Common solvents include dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. These may include enzymes or receptors that the compound binds to, leading to a biological effect. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)alanine
- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)valine
- N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)leucine
Uniqueness
N-(2,4-Dichlorophenyl)-N-(phenylsulfonyl)glycine is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, reactivity, and biological activity, which differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXRNQYDJBANCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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